molecular formula C10H6F3NO2 B12870529 1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone

1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone

Cat. No.: B12870529
M. Wt: 229.15 g/mol
InChI Key: MFKDAHQXTAEJQB-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone typically involves the reaction of 4-(trifluoromethyl)aniline with ethyl oxalyl chloride, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzoxazole ring can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical reactivity, stability, and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

1-[4-(trifluoromethyl)-1,3-benzoxazol-2-yl]ethanone

InChI

InChI=1S/C10H6F3NO2/c1-5(15)9-14-8-6(10(11,12)13)3-2-4-7(8)16-9/h2-4H,1H3

InChI Key

MFKDAHQXTAEJQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(C=CC=C2O1)C(F)(F)F

Origin of Product

United States

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